molecular formula C39H54O6 B14278224 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- CAS No. 168847-16-3

2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)-

Cat. No.: B14278224
CAS No.: 168847-16-3
M. Wt: 618.8 g/mol
InChI Key: WFXWUHRPYKGVDG-UHFFFAOYSA-N
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Description

2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is a complex organic compound with the molecular formula C39H54O6. This compound belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. These compounds are often used in various scientific and industrial applications due to their stability and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- typically involves the oxidative coupling of substituted benzene derivatives. One common method is the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the desired triphenylene core. The reaction conditions often include the use of strong oxidizing agents such as ferric chloride (FeCl3) or potassium persulfate (K2S2O8) in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized triphenylene derivatives .

Scientific Research Applications

2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexamethoxytriphenylene: A similar compound with methoxy groups instead of pentyloxy groups.

    2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene: Another derivative with hexyloxy groups.

Uniqueness

2-Triphenylenol, 3-methoxy-6,7,10,11-tetrakis(pentyloxy)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in advanced materials and biological research .

Properties

CAS No.

168847-16-3

Molecular Formula

C39H54O6

Molecular Weight

618.8 g/mol

IUPAC Name

3-methoxy-6,7,10,11-tetrapentoxytriphenylen-2-ol

InChI

InChI=1S/C39H54O6/c1-6-10-14-18-42-36-24-30-28-22-34(40)35(41-5)23-29(28)31-25-37(43-19-15-11-7-2)39(45-21-17-13-9-4)27-33(31)32(30)26-38(36)44-20-16-12-8-3/h22-27,40H,6-21H2,1-5H3

InChI Key

WFXWUHRPYKGVDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C42)OCCCCC)OCCCCC)OC)O)OCCCCC

Origin of Product

United States

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